molecular formula C12H26O4 B7821628 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate

1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate

Cat. No.: B7821628
M. Wt: 234.33 g/mol
InChI Key: VPJOGDPLXNTKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is primarily used as a coalescing agent in water-based paints and coatings to improve film formation and durability. This compound is also utilized in various industrial applications, including printing inks and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate is synthesized through the esterification of 2,2,4-trimethyl-1,3-pentanediol with isobutyric acid. The reaction typically involves heating the diol with isobutyric acid in the presence of a catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions using continuous reactors. The process is optimized to achieve high yields and purity, with the final product being purified through distillation to remove any unreacted starting materials and byproducts.

Chemical Reactions Analysis

Types of Reactions: 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate primarily undergoes esterification and hydrolysis reactions.

Common Reagents and Conditions:

  • Esterification: Isobutyric acid, sulfuric acid (catalyst), reflux conditions.

  • Hydrolysis: Water, acidic or basic conditions.

Major Products Formed:

  • Esterification: this compound (main product).

  • Hydrolysis: 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid.

Scientific Research Applications

1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate is widely used in scientific research due to its properties as a coalescing agent and solvent. It is employed in the development of water-based paints and coatings, where it helps to improve film formation and reduce the minimal film forming temperature (MFFT). Additionally, it is used in the formulation of printing inks and adhesives, contributing to the production of high-quality, durable products.

Mechanism of Action

1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate is similar to other coalescing agents used in water-based paints, such as 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TMPD-DB) and butyl acetate. it is unique in its ability to lower the MFFT more effectively, making it a preferred choice in certain applications. The compound's mild odor and low toxicity also contribute to its popularity in industrial and commercial uses.

Comparison with Similar Compounds

  • 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TMPD-DB)

  • Butyl acetate

  • Ethylene glycol monobutyl ether

Properties

IUPAC Name

2-methylpropanoic acid;2,2,4-trimethylpentane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2.C4H8O2/c1-6(2)7(10)8(3,4)5-9;1-3(2)4(5)6/h6-7,9-10H,5H2,1-4H3;3H,1-2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJOGDPLXNTKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)CO)O.CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25265-77-4
Record name Texanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025265774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.